Ethyl 2-ethoxypropanoate

Description

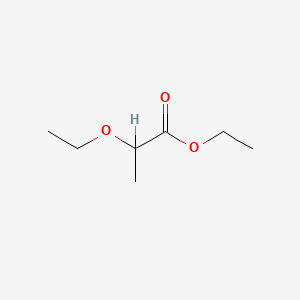

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-6(3)7(8)10-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKJHMOIRYZSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289573 | |

| Record name | ETHYL 2-ETHOXYPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-40-8, 112889-45-9 | |

| Record name | NSC61984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL 2-ETHOXYPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Ethyl 2 Ethoxypropanoate

Esterification and Transesterification Pathways for Ethyl 2-ethoxypropanoate Formation

The synthesis of this compound can be effectively achieved through both esterification and transesterification reactions.

Esterification: This is a common method involving the reaction of an alcohol and a carboxylic acid. In the case of this compound, the direct esterification of ethanol (B145695) and 2-ethoxypropanoic acid would yield the desired product. However, a more frequently employed approach is the esterification of ethanol with propanoic acid, catalyzed by a strong acid like sulfuric acid under reflux conditions. evitachem.com The reaction proceeds via a nucleophilic acyl substitution mechanism.

Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy group. For instance, methyl 3-ethoxypropionate can be transesterified with ethanol in the presence of a catalyst like titanium (IV) isopropoxide to produce ethyl 3-ethoxypropionate. google.comgoogleapis.com This method is particularly useful when the starting ester is more readily available or offers advantages in terms of reaction conditions. The reaction can be driven to completion by removing the lower-boiling alcohol byproduct. google.comgoogleapis.com

A variety of catalysts can be employed for transesterification, including titanium compounds like titanium (IV) isopropoxide, titanium (IV) methoxide, and tin compounds such as dibutyltin (B87310) diacetate. googleapis.com The reaction temperatures typically range from 130°C to 210°C, with reaction times varying from 1 to 24 hours. googleapis.com

| Starting Ester | Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 3-ethoxypropionate/Ethyl 3-ethoxypropionate mixture | 2-(2-butoxyethoxy)ethanol | Titanium (IV) isopropoxide | 2-(2-butoxyethoxy)ethyl 3-ethoxypropionate | 95.4% | google.com |

| Ethyl 3-ethoxypropionate | 2-ethylhexanol | Titanium (IV) isopropoxide | 2-ethylhexyl 3-ethoxypropionate | Not specified | google.com |

| Ethyl 3-ethoxypropionate | 2,2,4-trimethyl-1,3-pentanediol | Titanium (IV) isopropoxide | 2,2,4-trimethyl-1,3-pentanediol di-3-ethoxypropionate ester | Not specified | google.com |

Elucidation of Nucleophilic Addition and Alkylation Mechanisms in Synthesis

The synthesis of this compound and its precursors often involves key mechanistic steps such as nucleophilic addition and alkylation.

Nucleophilic Addition: The addition of nucleophiles to a carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com In the context of this compound synthesis, a crucial example is the Michael addition of ethanol to ethyl acrylate (B77674). njtech.edu.cnacs.org This reaction is typically catalyzed by a base. The mechanism involves the deprotonation of ethanol to form the ethoxide nucleophile, which then attacks the β-carbon of the electron-deficient ethyl acrylate. Subsequent protonation yields ethyl 3-ethoxypropionate. njtech.edu.cn The carbonyl carbon in aldehydes and ketones is an excellent electrophile and readily undergoes nucleophilic addition, leading to a change in hybridization from sp2 to sp3. masterorganicchemistry.comlibretexts.org

Alkylation: Alkylation reactions involve the transfer of an alkyl group from one molecule to another. In the synthesis of this compound, an important alkylation step is the reaction of ethyl lactate (B86563) with an ethylating agent. For example, (S)-(-)-ethyl lactate can be reacted with ethyl iodide in the presence of silver oxide in N,N'-dimethylformamide to produce ethyl (S)-2-ethoxypropionate. [8-1] This reaction proceeds via an SN2 mechanism, where the oxygen of the hydroxyl group in ethyl lactate acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. libretexts.org

Another example is the alkylation of an enolate ion. Diethyl malonate, for instance, can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate, which can then be alkylated with an alkyl halide. libretexts.org

Stereoselective Approaches for Chiral this compound Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound analogues is crucial for applications in pharmaceuticals and other specialized fields.

One prominent method for achieving stereoselectivity is through enzymatic reactions. For instance, enantioselective enzymatic hydrolysis of racemic precursors can yield chiral products with high enantiomeric purity. Another approach involves the use of chiral catalysts. For example, the asymmetric benzoyloxylation of aldehydes catalyzed by (S)-2-(triphenylmethyl)pyrrolidine can produce optically active α-benzoyloxyaldehydes, which are valuable chiral building blocks. organic-chemistry.org

Furthermore, stereospecific displacement reactions can be employed. The synthesis of a PPAR agonist involves the stereospecific displacement of (S)-2-chloropropionic acid. molaid.com Combinatorial synthesis in continuous-flow reactors, coupled with either chemical or enzymatic catalysis, has been utilized to create libraries of chiral esters with high conversion and enantiomeric excess. scielo.br For example, the esterification of secondary alcohols with acetic and propanoic acids has been optimized using this technique. scielo.br

A multi-step synthesis starting from 4-(2-hydroxyethyl)phenol allows for precise control over stereochemistry, avoiding challenges associated with direct esterification. This method utilizes a Mitsunobu reaction, which ensures the retention of configuration, a critical factor for producing enantiopure compounds.

Process Optimization and Reaction Engineering for Enhanced Yields and Purity

Optimizing reaction conditions and employing effective reaction engineering principles are essential for maximizing the yield and purity of this compound on an industrial scale. evitachem.comresearchgate.net

Key parameters that are often optimized include reaction temperature, catalyst concentration, and the molar ratio of reactants. For instance, in the synthesis of ethyl 3-ethoxypropionate via the Michael addition of ethanol to ethyl acrylate, the optimal temperature was found to be 70 °C, achieving a high conversion of up to 95% and a selectivity of up to 99%. acs.org Increasing the molar ratio of ethanol to ethyl acrylate beyond the stoichiometric ratio also enhances the conversion. acs.org

The choice of catalyst and reactor type also plays a significant role. Solid alkaline catalysts, such as K₂O/Al₂O₃, have been investigated for the synthesis of ethyl 3-ethoxypropionate. njtech.edu.cn While effective, these catalysts can suffer from deactivation due to the leaching of active sites. njtech.edu.cn The use of tubular or tower reactors with a fixed bed of catalyst, such as an anion exchange resin, allows for continuous production and simplified separation processes. google.com

Ultrasound-assisted synthesis has also been explored to improve reaction efficiency. In the transesterification of soybean oil with ethanol to produce ethyl esters, ultrasound was found to significantly enhance the reaction rate, with an optimal yield of over 90% achieved in 30 minutes. scielo.br The alcohol to oil molar ratio and catalyst concentration were identified as the most influential variables. scielo.br

| Reaction | Catalyst | Key Optimized Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|---|---|

| Ethanol + Ethyl Acrylate | K₂O/NaA-S | Temperature | 70 °C | 95% conversion, 99% selectivity | acs.org |

| Ethanol + Ethyl Acrylate | K₂O/NaA-S | Molar Ratio (Ethanol:Ethyl Acrylate) | 8:1 | Increased conversion | acs.org |

| Soybean Oil + Ethanol (Ultrasound-assisted) | Sodium Hydroxide | Alcohol to Oil Molar Ratio | 10.2:1 | >90% yield in 30 mins | scielo.br |

| Soybean Oil + Ethanol (Ultrasound-assisted) | Sodium Hydroxide | Catalyst to Oil Ratio | 0.35% | Yields >80% | scielo.br |

Catalysis in the Synthesis and Chemical Transformations of Ethyl 2 Ethoxypropanoate

Design and Application of Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of high activity and selectivity due to the excellent contact between the catalyst and substrates. wikipedia.orghrmrajgurunagar.ac.in In the context of ethyl 2-ethoxypropanoate synthesis, homogeneous catalysts are primarily utilized in reactions such as esterification and addition reactions. wikipedia.orgwikipedia.org

Strong mineral acids like sulfuric acid, hydrochloric acid, and phosphoric acid, as well as strong organic acids such as methane (B114726) sulfonic acid, benzene (B151609) sulfonic acid, and toluene (B28343) sulfonic acid, have been effectively used as homogeneous catalysts for the production of ethyl 3-ethoxypropanoate from ethanol (B145695) and ethyl acrylate (B77674). google.comgoogle.com These catalysts facilitate the addition of ethanol across the double bond of ethyl acrylate. google.comgoogle.com The reaction is typically carried out at elevated temperatures, ranging from 75°C to 200°C, and requires increased pressure to maintain the liquid phase, given the boiling point of ethanol. google.comgoogle.com

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. wikipedia.org Similarly, in the addition of ethanol to ethyl acrylate, the acid catalyst protonates the acrylate, making it more susceptible to nucleophilic attack by ethanol.

Organometallic complexes also serve as efficient homogeneous catalysts in various organic transformations. wikipedia.org For instance, the Mitsunobu reaction, which can be used to couple a protected phenol (B47542) with this compound, employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) as reagents that form a catalytic cycle. This reaction proceeds with retention of configuration, which is crucial for producing enantiopure compounds.

The table below summarizes key parameters for the homogeneous-catalyzed synthesis of ethyl 3-ethoxypropanoate.

| Catalyst Type | Reactants | Temperature (°C) | Pressure (psig) | Reaction Time (hours) | Key Findings | Reference |

| Strong Mineral/Organic Acids | Ethanol, Ethyl Acrylate | 75-200 | 30-100 | 1-8 | High efficiency (>90%) for both reactants. Diethyl ether is a major byproduct. | google.comgoogle.com |

| Diethyl Azodicarboxylate (DEAD)/Triphenylphosphine | Protected Phenol, this compound | Not Specified | Not Specified | Not Specified | Used in Mitsunobu reaction for coupling, ensures retention of configuration. |

Heterogeneous Catalysis for Sustainable and Efficient Production

Heterogeneous catalysts, which are in a different phase from the reactants, are pivotal for developing sustainable and efficient industrial processes for producing this compound. rsc.org Their primary advantage lies in the ease of separation from the reaction mixture, enabling catalyst recycling and continuous operation, which can reduce operational costs and environmental impact. researchgate.net

For the synthesis of ethyl 3-ethoxypropionate (EEP) via the Michael addition of ethanol to ethyl acrylate, various solid base catalysts have been investigated. nih.gov Zeolite NaA-supported K2O (K2O/NaA) has emerged as a highly effective heterogeneous catalyst. nih.gov A solvent-assisted stepwise redox approach for its preparation at relatively low temperatures has been developed, resulting in a catalyst (K2O/NaA-S) with high basicity. nih.gov This catalyst demonstrated a high conversion of ethyl acrylate (up to 95%) and excellent selectivity for EEP (up to 99%) at an optimal temperature of 70°C. acs.org The activation energy for the synthesis of EEP using K2O/NaA-S was found to be 45.13 kJ/mol, which is significantly lower than that of other similar catalysts, indicating higher catalytic efficiency. nih.gov

Another effective heterogeneous catalyst for this reaction is a macroporous anion exchange resin, such as Amberlyst A26. This resin's quaternary ammonium (B1175870) groups can activate ethanol, facilitating its addition to ethyl acrylate under milder conditions (13–28°C) compared to homogeneous methods. The use of a continuous fixed-bed reactor with this catalyst simplifies the separation process and allows for continuous production. google.com

The following table presents a comparative overview of different heterogeneous catalysts used in the synthesis of ethyl 3-ethoxypropionate.

| Catalyst | Catalyst Type | Reaction | Temperature (°C) | Ethyl Acrylate Conversion (%) | EEP Selectivity (%) | Key Advantages | Reference |

| K2O/NaA-S | Solid Base on Zeolite Support | Michael Addition | 70 | 95 | >97 | High activity and selectivity, lower activation energy. | nih.govacs.org |

| Anion Exchange Resin (e.g., Amberlyst A26) | Solid Base Resin | Michael Addition | 13-28 | Not Specified | Not Specified | Milder reaction conditions, suitable for continuous fixed-bed reactors. |

Investigation of Catalyst Deactivation, Leaching, and Regeneration Mechanisms

A critical aspect of utilizing heterogeneous catalysts in liquid-phase reactions is their stability and potential for deactivation. rsc.org Catalyst deactivation can occur through several mechanisms, including poisoning of active sites, fouling by coke or other deposits, thermal degradation (sintering), and leaching of the active species into the reaction medium. scirp.orgchemcatbio.org

Leaching is a significant concern in liquid-phase reactions, where active components of the solid catalyst dissolve into the liquid, leading to an irreversible loss of activity. rsc.org For instance, in the use of CaO-based catalysts for transesterification, leaching of calcium species into the reaction mixture is a primary cause of deactivation. scirp.org The presence of water can also promote leaching of catalyst components. chemcatbio.org

Poisoning occurs when molecules from the feedstock or products strongly adsorb onto the catalyst's active sites, blocking them from participating in the reaction. scirp.org For example, CaO catalysts can be deactivated by the adsorption of carbon dioxide and water from the atmosphere during handling. scirp.org

Regeneration of deactivated catalysts is crucial for the economic viability of a catalytic process. wvu.edu Common regeneration strategies include:

Washing: Removing adsorbed species or foulants from the catalyst surface. For example, deactivated CaO catalysts can be washed with methanol (B129727). scirp.org

Calcination: Heating the catalyst at high temperatures to burn off coke or other organic deposits. scirp.org A deactivated Ga-Pt/HZSM-5 catalyst used in ethane (B1197151) aromatization can be regenerated by oxidative coke removal. wvu.edu It has been observed that using a lower oxygen concentration during regeneration can minimize the loss of activity between cycles. wvu.edu

The stability and reusability of a catalyst are often evaluated over multiple reaction cycles. For example, a calcined palm oil mill fly ash supported CaO catalyst was active for three consecutive transesterification cycles, with the yield decreasing from 79.76% to 60.75% after regeneration by methanol washing and recalcination. scirp.org The deactivation of a Ga-Pt promoted HZSM-5 catalyst was found to be caused by metal agglomeration and leaching of platinum, in addition to coke deposition. wvu.edu

| Deactivation Mechanism | Description | Example | Regeneration Method | Reference |

| Leaching | Loss of active species from the solid catalyst into the liquid reaction medium. | Dissolution of CaO from the catalyst during transesterification. | Irreversible in many cases. | rsc.orgscirp.org |

| Poisoning | Strong chemisorption of species on active sites, blocking them. | Adsorption of CO2 and H2O on CaO catalysts. | Washing, thermal treatment. | scirp.org |

| Sintering | Thermal degradation leading to loss of active surface area. | Agglomeration of metal particles on a Ga-Pt/HZSM-5 catalyst. | Difficult to reverse. | wvu.edu |

| Fouling | Physical deposition of substances like coke on the catalyst surface. | Coke deposition on Ga-Pt/HZSM-5 during ethane aromatization. | Oxidative coke removal (calcination). | wvu.edu |

Role of Acid-Base Catalysis in Ethoxypropanoate Ester Synthesis

Both acid and base catalysis play a fundamental role in the synthesis of ethoxypropanoate esters. wikipedia.orgchemistrysteps.com The choice between an acid or base catalyst depends on the specific reaction pathway and desired outcome.

Acid catalysis is commonly employed in the Fischer esterification of a carboxylic acid with an alcohol and in the addition of alcohols to α,β-unsaturated esters. wikipedia.org In these reactions, the acid, typically a Brønsted acid, donates a proton to the carbonyl oxygen of the ester or carboxylic acid. wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org Strong acids like sulfuric acid, sulfonic acids, and acidic ion-exchange resins are effective for these transformations. google.comgoogle.com The acid-catalyzed hydrolysis of esters is the reverse of Fischer esterification and is favored by using a large excess of water. chemistrysteps.com

Base catalysis is also a well-established method for synthesizing ethoxypropanoate esters, particularly through the Michael addition of an alcohol to an acrylate ester. google.com Strong bases, such as alkali metal alkoxides (e.g., sodium ethoxide), are used to deprotonate the alcohol, generating a nucleophilic alkoxide ion. google.com This alkoxide then attacks the β-carbon of the acrylate ester. The use of solid base catalysts, like K2O supported on zeolite NaA, offers a heterogeneous alternative to soluble alkoxides, providing high yields and selectivity for ethyl 3-ethoxypropionate. nih.govacs.org Base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic. chemistrysteps.com

The following table outlines the key features of acid and base catalysis in the context of ethoxypropanoate ester synthesis.

| Catalysis Type | Mechanism | Typical Catalysts | Key Reactions | Reference |

| Acid Catalysis | Protonation of the carbonyl oxygen, enhancing electrophilicity. | Sulfuric acid, Toluene sulfonic acid, Acidic ion-exchange resins. | Fischer esterification, Addition of ethanol to ethyl acrylate, Ester hydrolysis. | wikipedia.orggoogle.comgoogle.com |

| Base Catalysis | Deprotonation of the alcohol to form a nucleophilic alkoxide. | Sodium ethoxide, Potassium ethoxide, K2O/NaA. | Michael addition of ethanol to ethyl acrylate, Ester hydrolysis (saponification). | google.comnih.gov |

Advanced Applications and Functionalization of Ethyl 2 Ethoxypropanoate in Materials Science and Specialized Chemical Formulations

Utility as a Synthetic Intermediate in Complex Organic Synthesis

Ethyl 2-ethoxypropanoate and its structural analogs serve as valuable intermediates in the synthesis of more complex organic compounds. google.com The presence of multiple reactive sites within the molecule allows for its incorporation into larger, more functionalized molecular architectures. Its ester functionality can undergo hydrolysis or transesterification, while the ether linkage provides stability and influences the molecule's conformational properties. These characteristics make it a versatile building block in multi-step synthetic pathways. A Chinese patent describes the synthesis of the related compound ethyl 3-ethoxypropionate, highlighting its importance as an organic synthesis intermediate for the coating and electronics industries, as well as for producing medical intermediates. google.com

The ethoxypropanoate scaffold is a key structural motif in the synthesis of certain specialized heterocyclic compounds. Heterocyclic chemistry is a cornerstone of medicinal chemistry, as these ring systems are prevalent in a vast number of biologically active molecules, including many synthetic drugs. derpharmachemica.com

Research into agrochemicals has demonstrated the incorporation of a phenoxypropionate structure, similar to the ethoxypropanoate scaffold, into complex heterocyclic systems. For example, the herbicide Ethyl 2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionate features a benzoxazole (B165842) ring system, a type of heterocyclic compound, attached to a phenoxypropionate moiety. The synthesis of such molecules illustrates how the propanoate portion can be used as a foundation to build larger structures with specific biological activities. The strategic combination of different pharmacophores, such as a heterocyclic ring and an ester-containing side chain, is a common approach in drug design to develop compounds with interesting biological profiles. derpharmachemica.com The synthesis of these complex molecules often involves multi-step processes where the propanoate intermediate is reacted with other reagents to form the final heterocyclic product.

The chemical structure of this compound, specifically its ethyl ester group, presents a viable site for functionalization in the development of prodrugs and chemical delivery systems (CDSs). mdpi.comactamedicamarisiensis.ro Prodrugs are inactive or less active drug derivatives that are converted into the active pharmaceutical ingredient within the body through enzymatic or chemical processes. nih.govresearchgate.net This strategy is frequently employed to overcome challenges such as poor solubility, low permeability, and rapid first-pass metabolism. actamedicamarisiensis.ro

Esterification is one of the most common and successful methods for creating prodrugs, particularly for parent drugs containing carboxyl or hydroxyl groups. actamedicamarisiensis.ro The presence of a carboxyl group often leads to high polarity and ionization at physiological pH, which can hinder passage across biological membranes. Converting it to an ester, such as an ethyl ester, increases lipophilicity and enhances absorption. actamedicamarisiensis.ro Many successful drugs, including several ACE inhibitors like enalapril (B1671234) and benazepril, are ethyl ester prodrugs that are hydrolyzed in the body by esterase enzymes to release the active carboxylic acid form. actamedicamarisiensis.ro

While specific prodrugs directly derived from this compound are not prominently documented, its structure exemplifies the type of chemical moiety—a simple ester—used to mask a polar group and improve a drug's pharmacokinetic profile. mdpi.comactamedicamarisiensis.ro The principle involves attaching the ethoxypropanoate group to a parent drug molecule, with the expectation that it will be cleaved in vivo to release the active agent. Such a strategy is a cornerstone of modern drug design, aiming to create more effective and safer therapeutics. nih.gov

Investigations into Solution Properties and Interactions in Advanced Polymer Systems

This compound exhibits a unique combination of properties that make it an effective solvent for a variety of advanced polymer systems, particularly in the coatings industry. smartchemi.com Its molecular structure, which includes a linear backbone, an ether bond, and an ester group, results in a balance of polar and nonpolar characteristics. smartchemi.com This allows it to dissolve a wide range of polymers and resins while possessing other desirable features like low viscosity, low surface tension, and high electrical resistivity. smartchemi.com

Its slow evaporation rate is a key advantage in baking coatings, as it helps prevent solvent-related defects and ensures the formation of a uniform, high-gloss film. smartchemi.com The solvent's linear structure is reported to improve the spray performance of coatings and enhance the liquidity and leveling of the applied film. smartchemi.com These properties are crucial for achieving high-quality finishes in automotive and industrial applications. Furthermore, its low water solubility makes it suitable for use in moisture-sensitive coating formulations. smartchemi.com

| Property | Description | Relevance in Polymer Systems |

| Solvency | Strong dissolving capability for a wide range of polymers and resins. smartchemi.com | Enables formulation of high solid content coatings and ensures excellent compatibility. smartchemi.com |

| Evaporation Rate | Slower volatilization compared to many common solvents. smartchemi.com | Prevents solvent burst in baking coatings, improves leveling and film formation. smartchemi.com |

| Viscosity | Low viscosity relative to its evaporation rate. smartchemi.com | Provides excellent solvent liberation from the polymer film during drying. smartchemi.com |

| Surface Tension | Low surface tension. smartchemi.com | Improves wetting and flow of coating formulations. |

| Resistivity | High electrical resistivity. smartchemi.com | Beneficial for electrostatic spray coating applications, allowing for adjustment of resistivity to optimize transfer efficiency. smartchemi.com |

Chemical Compatibility and Performance Studies in Microelectronics and Photoresist Applications

In the microelectronics industry, solvents with high purity and specific physical properties are essential for the fabrication of integrated circuits. This compound is utilized as a component in photoresist formulations and associated processes due to its favorable characteristics. googleapis.comresearchgate.net Photoresists are light-sensitive polymers used to create the intricate patterns on semiconductor wafers, a process known as photolithography.

This compound is recognized as a photoresist-compatible solvent. google.com It is used in solvent systems for dissolving photocurable polymers and is evaluated for critical performance metrics such as thermal stability and storage stability in resist formulations. researchgate.net Its solubility in other common microelectronic solvents like propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA) and ethyl lactate (B86563) allows for its use in blended solvent systems to fine-tune the properties of the photoresist, such as viscosity and drying time. researchgate.net

Furthermore, it has been identified as a component in organic solvent developers for negative-tone development (NTD) processes. googleapis.com In NTD, the areas of the photoresist exposed to light become less soluble in the organic developer, creating a negative image of the mask. The choice of solvent is critical to achieving high resolution and contrast in the final pattern. The compatibility and performance of this compound in these specialized applications underscore its role as a high-performance solvent in advanced manufacturing.

| Application Area | Function of this compound | Key Performance Attributes |

| Photoresist Formulations | Solvent for photocurable polymers and other components. researchgate.net | Good solubility, high thermal stability, good storage stability. researchgate.net |

| Solvent Exchange | Aprotic, photoresist-compatible solvent used to replace polymerization solvents. google.com | Compatibility with purified polymers (e.g., polyhydroxystyrene), allows for creation of pure polymer solutions for resist manufacturing. google.com |

| Negative-Tone Development (NTD) | Component of organic solvent developer solutions. googleapis.com | Contributes to the selective dissolution of unexposed photoresist, impacting pattern resolution and contrast. googleapis.com |

Environmental Fate, Degradation, and Biotransformation Pathways of Ethoxypropanoate Esters

Microbial Biodegradation Mechanisms and Involved Enzymatic Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the environmental attenuation of many synthetic chemicals. nih.gov Research indicates that certain microorganisms are capable of utilizing ethoxypropanoate esters as a source of carbon and energy.

Studies have demonstrated that the fungus Exophiala lecanii-corni can degrade a variety of volatile organic compounds (VOCs), including a compound identified as "ethyl ethoxypropionate". dtic.milechemi.com This fungus was able to use the substance as a sole source of carbon and energy, confirmed by an observed increase in the culture's cell mass. dtic.mil Another study focusing on VOCs commonly found in industrial emissions reported that Mucor rouxii also showed visible growth when supplied with ethyl 3-ethoxypropionate. researchgate.net

The primary enzymatic mechanism for the initial breakdown of esters is hydrolysis. This reaction is catalyzed by a class of enzymes known as esterases (such as lipases and cutinases), which are widespread in microorganisms. nih.govmdpi.com These enzymes cleave the ester bond, mirroring the chemical hydrolysis process. For Ethyl 2-ethoxypropanoate, this enzymatic hydrolysis would yield 2-ethoxypropionic acid and ethanol (B145695), which can then be readily assimilated into the central metabolic pathways of the microorganisms and ultimately mineralized to carbon dioxide and water. dtic.milnih.gov While specific enzymes responsible for the degradation of this compound have not been isolated and characterized in the reviewed literature, the involvement of general esterases is the presumed mechanism.

Table 1: Fungi Implicated in the Biodegradation of Ethoxypropanoate Esters

| Fungal Species | Compound Tested | Observation | Reference(s) |

| Exophiala lecanii-corni | Ethyl ethoxypropionate | Utilized as a sole source of carbon and energy. | dtic.milechemi.com |

| Mucor rouxii | Ethyl 3-ethoxypropionate | Supported visible growth. | researchgate.net |

The initial step in the biodegradation of this compound is the enzymatic cleavage of the ester linkage. This hydrolysis reaction breaks the molecule into its constituent parts: an alcohol and a carboxylic acid.

Based on this established pathway for esters, the expected primary biodegradation metabolites of this compound are:

2-Ethoxypropionic acid

Ethanol

These initial metabolites are themselves readily biodegradable. dtic.mil Ethanol is a simple alcohol that can be quickly utilized by a vast range of microorganisms. 2-Ethoxypropionic acid would likely be further oxidized through various metabolic pathways, eventually leading to complete mineralization. While studies have identified ethyl 3-ethoxypropanoate as a metabolite in the degradation of other compounds like Bisphenol A (BPA), specific research identifying the full cascade of metabolites from the biodegradation of this compound itself is limited in the available literature. researchgate.net

The rate and efficiency of microbial biodegradation are significantly influenced by environmental factors such as pH, nutrient availability, and temperature.

pH: The acidity or alkalinity of the environment has a profound effect on microbial activity. Studies on the degradation of "ethyl ethoxypropionate" by the fungus Exophiala lecanii-corni found that degradation was inhibited when the pH of the culture medium was below 3.0. dtic.mil A separate screening of five fungal species for their ability to degrade various VOCs, including ethyl 3-ethoxypropionate, noted that maximum growth for most of the fungi occurred at a pH of approximately 5.0. researchgate.net In general, an alkaline environment can facilitate substrate oxidation and prevent the inhibition caused by the accumulation of acidic intermediates. nih.gov

Nutrient Availability: The presence of essential nutrients, particularly nitrogen, is critical for microbial growth and metabolism. Research on E. lecanii-corni demonstrated that the degradation of volatile organic compounds was inhibited when no supplemental nitrogen was added to the nutrient medium. researchgate.net Fungi in nitrogen-limited environments may be able to utilize lysed mycelium as an internal nitrogen source, but a sufficient supply of external nitrogen generally supports more robust and sustainable degradation. dtic.mil

Table 2: Influence of Environmental Conditions on Fungal Degradation of Ethoxypropanoates

| Parameter | Organism | Observation | Reference(s) |

| pH | Exophiala lecanii-corni | Degradation inhibited at pH < 3.0. | dtic.mil |

| pH | Various Fungi | Maximum growth observed around pH 5.0. | researchgate.net |

| Nitrogen | Exophiala lecanii-corni | Degradation inhibited without a supplemental nitrogen source. | researchgate.net |

Atmospheric Chemistry of Volatile Ethoxypropanoate Esters and Predicted Environmental Lifetimes

Volatile organic compounds (VOCs) released into the atmosphere are subject to chemical transformation, primarily through reactions with photochemically generated oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH). The rate of this reaction is a key determinant of a VOC's atmospheric lifetime.

Specific experimental data on the atmospheric chemistry of this compound is scarce in the scientific literature. However, extensive studies have been conducted on its isomer, Ethyl 3-ethoxypropionate (E3EP) , which can serve as a proxy for understanding the atmospheric fate of ethoxypropanoate esters.

The reaction with hydroxyl radicals is the dominant atmospheric loss process for E3EP. dntb.gov.uadtic.milacs.org The rate constant for the reaction between E3EP and •OH has been experimentally determined. This value allows for the calculation of the compound's predicted atmospheric lifetime. The atmospheric lifetime (τ) with respect to reaction with •OH is calculated using the formula:

τ = 1 / (kOH * [OH])

where kOH is the reaction rate constant and [OH] is the average concentration of hydroxyl radicals in the troposphere (typically assumed to be around 1 x 106 to 2 x 106 molecules/cm³).

Studies have also investigated the interaction of gaseous E3EP with common atmospheric aerosols like ammonium (B1175870) sulfate (B86663) and ammonium nitrate. These heterogeneous interactions can be a significant removal pathway, particularly at night when hydroxyl radical concentrations are low.

Given the structural similarities, the atmospheric lifetime of this compound is expected to be on a similar order of magnitude to that of Ethyl 3-ethoxypropionate and other related short-chain esters like ethyl propionate (B1217596), which is typically on the order of a few days. researchgate.net This relatively short lifetime indicates that these compounds are not expected to persist for long periods in the atmosphere or undergo long-range transport.

Table 3: Atmospheric Chemistry Data for Ethyl 3-ethoxypropionate (as a proxy)

| Parameter | Value | Significance | Reference(s) |

| Primary Degradation Pathway | Reaction with Hydroxyl Radical (•OH) | Determines the atmospheric lifetime. | dntb.gov.uaacs.org |

| Secondary Degradation Pathway | Uptake onto aerosol surfaces | Can be significant, especially at night. | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 2 Ethoxypropanoate

High-Resolution Spectroscopic Techniques (e.g., NMR, IR, Raman)

High-resolution spectroscopy is fundamental for the unambiguous structural elucidation of ethyl 2-ethoxypropanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the two ethyl groups and the chiral center of the propanoate backbone would be expected.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This is essential for confirming the presence of the carbonyl carbon, the two ether-linked carbons, and the four distinct alkyl carbons. doria.fi

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (ester ethyl) | ~1.2 | Triplet |

| OCH₂ (ester ethyl) | ~4.1 | Quartet |

| CH₃ (propanoate) | ~1.3 | Doublet |

| CH (propanoate) | ~3.8 | Quartet |

| CH₃ (ether ethyl) | ~1.1 | Triplet |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands indicative of its ester and ether functionalities. The most prominent peak is the carbonyl (C=O) stretch of the ester group. libretexts.org Other significant absorptions include the C-O stretches from both the ester and ether linkages. nih.gov

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-O (Ether) | Stretch | 1150-1085 | Strong |

Raman Spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. google.com While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, offering a more complete vibrational profile of the molecule. nih.gov

Chromatographic Separations Coupled with Mass Spectrometry (e.g., GC-MS, LC-MS) for Purity Assessment and Trace Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating this compound from complex mixtures and for quantifying it at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile compounds like this compound.

Purity Assessment: In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The retention index is a key parameter for identification. nih.gov The coupled mass spectrometer then fragments the eluted compound, producing a unique mass spectrum or "fingerprint" that confirms its identity and allows for the identification of impurities. researchgate.net

Trace Analysis: For detecting trace amounts, techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be used to pre-concentrate the analyte from a sample before injection into the GC-MS system. nih.gov This approach significantly enhances detection limits.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing less volatile compounds or for samples in complex liquid matrices where minimal sample preparation is desired.

Purity and Trace Analysis: LC, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity. nih.gov For trace analysis, sample preparation might involve a simple liquid-liquid extraction with a solvent like ethyl acetate (B1210297). nih.govchromatographyonline.com The use of tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, allows for the selective detection and quantification of the target analyte even in the presence of co-eluting matrix components, making it a robust technique for trace analysis in challenging samples. lcms.cz

Development of Novel Detection and Quantification Methods for Environmental Monitoring

Monitoring for chemical compounds in the environment requires analytical methods that are not only sensitive and specific but also rapid and suitable for high-throughput screening. lcms.czlcms.cz

The detection of esters like this compound in environmental samples such as air or water presents challenges due to typically low concentrations and matrix interference. lcms.cz Methodologies used for related esters in atmospheric chemistry studies, such as GC with various detectors (FID, MS, IR), provide a foundation for developing such environmental methods. researchgate.net For instance, the uptake of related propionates in aerosol particles has been studied using SPME to collect gaseous samples for GC-MS analysis. scispace.com

A promising novel approach for rapid environmental monitoring is Direct Analysis in Real Time (DART) mass spectrometry . DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. lcms.cz When coupled with a high-resolution mass spectrometer (HRMS) like an Orbitrap, DART-HRMS can rapidly screen water samples for contaminants. lcms.cz This method bypasses the time-consuming extraction and chromatographic separation steps, making it ideal for the quick diagnosis of environmental contamination events. lcms.czlcms.cz The development of a DART-HRMS method for this compound could enable real-time detection in water sources, significantly improving response times in environmental monitoring scenarios.

Theoretical and Computational Chemistry Studies of Ethyl 2 Ethoxypropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of a molecule. These calculations can predict a variety of properties that are directly linked to the molecule's reactivity. While detailed, peer-reviewed quantum chemical studies specifically on Ethyl 2-ethoxypropanoate are not abundant in public literature, the principles can be applied to understand its expected characteristics.

Such calculations would typically determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the distribution of charge. For an ester like this compound, these maps would highlight the electronegative oxygen atoms of the carbonyl and ether groups as sites susceptible to electrophilic attack, and the electropositive regions around the hydrogen atoms.

The polarity of specific bonds, which influences reactivity, can also be calculated. For instance, in studies of similar esters, the charge difference between the carbonyl carbon and the ester oxygen atoms has been correlated with the susceptibility of the ester to hydrolysis. mdpi.com The carbonyl carbon is a primary electrophilic site, prone to nucleophilic attack, a fundamental step in reactions like ester hydrolysis or transesterification.

Quantitative Structure-Property Relationship (QSPR) models often use quantum chemical descriptors to predict thermodynamic properties. mdpi.com For this compound, properties such as the standard enthalpy of formation have been calculated using such computational methods. chemeo.com

Table 1: Computationally Predicted Thermodynamic Properties for this compound

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs free energy of formation | -333.30 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of formation at standard conditions (gas) | -570.11 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of vaporization | 42.35 | kJ/mol | Joback Method chemeo.com |

| Critical Pressure | 2912.39 | kPa | Joback Method chemeo.com |

| Critical Temperature | 637.68 | K | Joback Method chemeo.com |

This table presents data calculated using established computational models as reported by Cheméo. chemeo.com

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes, including how a molecule behaves in a solvent. nih.govchemrxiv.org For this compound, MD simulations would be invaluable for understanding its solvation, aggregation potential, and interactions with other species in a liquid phase.

An MD simulation would involve placing a model of this compound in a simulation box filled with solvent molecules (e.g., water or an organic solvent). By calculating the forces between all atoms and integrating Newton's laws of motion, the trajectory of each atom can be tracked. rsc.org This allows for the analysis of properties like the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute.

These simulations could reveal the formation of solvation shells around the molecule. The polar ester and ether groups would be expected to form hydrogen bonds with protic solvents like water or ethanol (B145695), while the ethyl and methyl groups would exhibit hydrophobic interactions. The molecule's considerable conformational flexibility, arising from several rotatable single bonds, would also be a key feature of its solution-phase behavior, allowing it to adopt various shapes to accommodate the surrounding solvent environment. MD simulations can quantify this flexibility and determine the most populated conformational states in solution. monash.edu

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for mapping out the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. csmres.co.uk While specific mechanistic studies for this compound are scarce, research on the related compound ethyl propionate (B1217596) provides a strong template for the types of reactions and computational approaches that would be relevant. researchgate.net

For example, studies on the atmospheric oxidation of ethyl propionate by hydroxyl (•OH) radicals have used quantum mechanical calculations to determine the most likely sites of hydrogen atom abstraction. researchgate.net Similar calculations for this compound would likely show that the hydrogen atoms on the carbon adjacent to the ether oxygen are particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen on the resulting radical.

Computational methods can be used to locate the transition state structure for a given reaction step and calculate its energy. This energy, relative to the reactants, gives the activation energy (Ea), a crucial parameter in determining the reaction rate. acs.org For instance, in a hydrolysis reaction, computational models could trace the entire energy profile as a water molecule attacks the carbonyl carbon, proceeds through a tetrahedral intermediate, and releases an alcohol molecule. These models can also assess the catalytic effect of an acid or base by showing how they lower the activation energy of the transition state. mdpi.com

Table 2: Example of Calculated Activation Energies for a Related Ester Synthesis

| Catalyst | Activation Energy (Ea) | Unit | Reaction |

|---|---|---|---|

| K₂O/NaA-I | 62.05 | kJ/mol | Synthesis of Ethyl 3-ethoxypropionate acs.org |

| K₂O/NaA-II | 59.64 | kJ/mol | Synthesis of Ethyl 3-ethoxypropionate acs.org |

| K₂O/NaA-S | 45.13 | kJ/mol | Synthesis of Ethyl 3-ethoxypropionate acs.org |

This table shows computationally determined activation energies for the synthesis of an isomer of this compound, illustrating how computational modeling can be used to evaluate and compare reaction pathways and catalysts.

Predictive Studies of Spectroscopic Fingerprints and Conformational Landscapes

Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. Additionally, these methods can explore the potential energy surface of a molecule to map its conformational landscape.

This compound has significant conformational flexibility due to multiple rotatable bonds. Computational methods can systematically explore these rotations to find all stable conformers (local minima on the potential energy surface) and the transition states that connect them. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Such analysis has been crucial in understanding the properties of other flexible molecules. nih.gov

Furthermore, once the geometries of the stable conformers are known, their spectroscopic fingerprints can be simulated.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. By averaging the predicted spectra over the populated conformers, a final spectrum can be generated that is directly comparable to experimental results. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be calculated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group.

Table 3: Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 65 |

| 2 | ~60° (gauche) | 0.85 | 25 |

| 3 | ~-60° (gauche) | 0.85 | 10 |

This table is a hypothetical representation of data that would be generated from a computational conformational analysis, illustrating the relative energies and populations of different spatial arrangements of the molecule.

Green Chemistry Principles and Sustainable Production of Ethyl 2 Ethoxypropanoate

Implementation of Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy reactions are inherently waste-minimizing, as fewer atoms are converted into unwanted byproducts.

A prominent sustainable route to Ethyl 2-ethoxypropanoate is the etherification of ethyl lactate (B86563) with an ethoxy source, such as diethyl ether or ethanol (B145695). Ethyl lactate itself is a bio-based solvent, making this pathway particularly attractive from a green chemistry perspective.

The reaction can be represented as:

CH₃CH(OH)COOCH₂CH₃ (Ethyl lactate) + CH₃CH₂OCH₂CH₃ (Diethyl ether) → CH₃CH(OCH₂CH₃)COOCH₂CH₃ (this compound) + CH₃CH₂OH (Ethanol)

In an ideal scenario, this reaction can be highly atom-economical. For instance, the reaction between ethyl lactate and diethyl ether to yield this compound and ethanol as the only byproduct demonstrates a high degree of atom incorporation into useful products.

Table 1: Comparison of Theoretical Atom Economy for Different Synthetic Routes

| Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Ethyl lactate, Diethyl ether | This compound | Ethanol | 100% (if ethanol is considered a valuable co-product) |

| Ethyl lactate, Ethyl iodide, Silver oxide | This compound | Silver iodide, Water | Lower due to the formation of high molecular weight inorganic salt waste. prepchem.com |

Note: The table above is interactive. Users can sort the columns to compare the different synthetic routes.

By prioritizing synthetic pathways with high atom economy and implementing strategies for waste reduction and byproduct valorization, the production of this compound can align closely with the core tenets of green chemistry.

Development of Bio-based Feedstocks and Renewable Synthesis Strategies

The transition from fossil-based feedstocks to renewable, bio-based alternatives is a critical aspect of sustainable chemical production. This compound is well-positioned in this regard, as its key precursor, ethyl lactate, is readily produced from renewable resources. europa.euwikipedia.orguobasrah.edu.iq

Ethyl lactate is synthesized via the esterification of lactic acid with ethanol. uobasrah.edu.iq Both lactic acid and ethanol can be derived from the fermentation of biomass, such as corn starch, sugarcane, or lignocellulosic materials. uobasrah.edu.iqieabioenergy.com This bio-based origin significantly reduces the carbon footprint of this compound compared to chemicals derived from petrochemicals.

The use of ethyl lactate as a platform chemical opens up a renewable pathway to this compound. wikipedia.orgatamanchemicals.com This strategy not only utilizes a sustainable feedstock but also often involves milder reaction conditions compared to traditional chemical syntheses, further enhancing its green credentials.

Key Renewable Feedstocks for this compound Production:

Corn and Sugarcane: These are primary sources for the fermentation-based production of lactic acid and ethanol. uobasrah.edu.iq

Lignocellulosic Biomass: Non-food biomass, such as agricultural residues and forestry waste, is an increasingly important feedstock for producing "second-generation" biofuels and biochemicals, including the precursors to this compound.

Algae: Algal biomass is being explored as a potential future source for biofuels and chemicals due to its high productivity and ability to grow on non-arable land.

The development of efficient biorefineries is central to the large-scale production of bio-based chemicals. nih.gov These facilities integrate various biomass conversion processes to produce a range of products, including fuels, chemicals, and materials, thereby maximizing the value derived from renewable feedstocks.

Design of Environmentally Benign Catalytic Systems and Processes

The choice of catalyst is paramount in green chemistry, as it can significantly influence the efficiency, selectivity, and environmental impact of a chemical process. For the synthesis of this compound, research has focused on replacing traditional homogeneous acid catalysts, such as sulfuric acid, with more environmentally benign heterogeneous catalysts.

Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. In contrast, heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily separated and recycled, reducing waste and improving process economics.

Examples of Environmentally Benign Catalysts for this compound Synthesis:

Solid Acid Resins: Ion-exchange resins, such as Amberlyst-15 and Dowex 50, have shown good catalytic activity for the esterification of lactic acid and the etherification of ethyl lactate. iaeng.orgresearchgate.net These catalysts are robust, reusable, and non-corrosive.

Supported Heteropoly Acids: Heteropoly acids, such as silicotungstic acid supported on zirconia, are strong solid acid catalysts that can be used for various organic transformations, including those relevant to the synthesis of this compound. researchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals can be tailored to have specific acidic properties and shape selectivity, making them effective catalysts for a range of chemical reactions.

The use of these solid acid catalysts not only simplifies product purification but also minimizes the generation of acidic waste streams, which require neutralization and disposal.

Table 2: Comparison of Catalytic Systems for Esterification/Etherification Reactions

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., H₂SO₄) | High activity | Difficult to separate, corrosive, generates acidic waste |

| Heterogeneous (e.g., Solid Acid Resins) | Easily separable, reusable, non-corrosive | Potentially lower activity than homogeneous catalysts, may require higher temperatures |

| Heterogeneous (e.g., Zeolites) | High stability, shape selectivity, reusable | Can be susceptible to deactivation, may have diffusion limitations |

Note: This table is interactive, allowing for sorting to compare the different catalyst types.

Furthermore, process intensification techniques, such as reactive distillation, can be combined with heterogeneous catalysis to improve reaction conversion and energy efficiency. europa.eu In reactive distillation, the reaction and separation of products occur simultaneously in a single unit, which can shift the reaction equilibrium to favor product formation and reduce capital and operating costs.

Life Cycle Assessment Considerations for Process Sustainability

A comprehensive evaluation of the sustainability of a chemical process requires a Life Cycle Assessment (LCA). ethz.chresearchgate.net An LCA is a systematic analysis of the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). For the production of this compound, a "cradle-to-gate" assessment would evaluate the environmental impacts from the cultivation of biomass feedstocks to the final purified product.

Key Stages and Considerations in the LCA of this compound:

Feedstock Production: This stage includes the environmental burdens associated with agriculture (for corn or sugarcane), such as land use, water consumption, fertilizer and pesticide use, and greenhouse gas emissions.

Feedstock Transportation: The energy consumption and emissions associated with transporting the biomass to the processing facility are considered.

Chemical Synthesis: The energy and material inputs for the catalytic conversion of ethyl lactate to this compound are assessed. This includes the production and disposal of the catalyst.

Waste Management: The environmental impacts of treating and disposing of any waste streams generated during the process are evaluated.

An LCA can help to identify the "hot spots" in the production process—that is, the stages with the most significant environmental impacts. researchgate.net For example, an LCA of ethyl lactate production might reveal that the energy consumption during distillation is a major contributor to the global warming potential. researchgate.net This information can then be used to guide process improvements, such as the implementation of more energy-efficient separation techniques.

By considering the entire life cycle, from the agricultural field to the factory gate, a more holistic and accurate assessment of the sustainability of this compound production can be achieved, ensuring that efforts to create a "green" product are not offset by unintended environmental consequences in other parts of the process.

Future Research Directions and Unresolved Challenges in Ethyl 2 Ethoxypropanoate Chemistry

Exploration of Undiscovered Synthetic Pathways and Catalytic Systems

The development of novel synthetic routes for Ethyl 2-ethoxypropanoate is driven by the principles of green chemistry, focusing on efficiency, sustainability, and atom economy. Future research will likely concentrate on moving beyond conventional synthesis to embrace innovative catalytic systems.

A primary challenge is to develop catalysts that are not only highly active and selective but also recoverable and reusable. Recent advancements in catalysis for ester synthesis offer promising avenues. For instance, the development of Rhodium (Rh) and Ruthenium (Ru) bimetallic oxide clusters has shown remarkable efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, thereby offering a much more environmentally benign process with water as the only byproduct labmanager.comeurekalert.org. Investigating the applicability of such noble-metal-based bimetallic oxide clusters for the synthesis of this compound could lead to significantly greener production methods labmanager.comresearchgate.net.

Another significant area of exploration is biocatalysis. The use of enzymes, particularly lipases, offers mild reaction conditions, high selectivity, and reduced byproduct formation compared to traditional chemical methods researchgate.netmdpi.com. Research into immobilized lipases, such as lipase (B570770) from Aspergillus oryzae, has demonstrated high activity and stability in the continuous flow synthesis of other esters, a method suitable for industrial-scale production rsc.org. A key challenge will be to identify or engineer enzymes with high specificity and efficiency for the synthesis of this compound. The development of robust whole-cell biocatalysts also presents an economical and sustainable alternative for industrial production frontiersin.org.

The table below summarizes potential innovative catalytic systems for future exploration.

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

| Bimetallic Oxide Clusters | Nanometer-sized clusters of two different noble metals (e.g., RhRuOₓ) that catalyze C-H bond activation. | Utilizes oxygen as a green oxidant, high atom economy, minimizes waste, and offers potential for high efficiency and versatility labmanager.comeurekalert.orgresearchgate.net. |

| Immobilized Lipases | Enzymes (lipases) fixed onto a solid support, allowing for use in continuous flow reactors. | Mild reaction conditions, high selectivity, catalyst reusability, reduced downstream processing, and biodegradable nature researchgate.netmdpi.comrsc.org. |

| Simple Metal Salts | Simple, inexpensive zinc(II) salts (e.g., ZnO, Zn(OAc)₂) acting as homogeneous catalysts. | Low cost, effective for esterification, and potential for simplified reaction conditions acs.org. |

| Engineered Whole-Cell Catalysts | Microorganisms genetically engineered to express specific enzymes for targeted reactions. | Cost-effective catalyst production, no need for enzyme purification, and potential for multi-step synthesis in a single pot frontiersin.org. |

Future work should focus on optimizing these systems, improving catalyst longevity, and scaling up these processes from the laboratory to an industrial scale, ensuring both economic viability and a reduced environmental footprint.

In-depth Investigations into Complex Environmental Transformation Mechanisms

A significant unresolved challenge in the chemistry of this compound is the comprehensive understanding of its environmental fate. While it is generally considered to have a favorable environmental profile, detailed knowledge of its transformation pathways in various environmental compartments (soil, water, and air) is limited.

Future research must focus on elucidating the specific biodegradation pathways. Studies on structurally similar compounds, such as other short-chain esters and ethoxylated surfactants, provide a starting point. For example, the biodegradation of short-chain phthalate (B1215562) esters in soil has been shown to produce metabolites like ethyl propionate (B1217596) and phthalic acid researchgate.netnih.gov. Similarly, the degradation of alkylphenol ethoxylates and fatty alcohol ethoxylates often involves the shortening of the ethoxy chain, leading to the formation of more persistent and sometimes more toxic metabolites nih.govresearchgate.netnih.gov. This raises critical questions about the potential intermediates of this compound degradation. Does the ether linkage or the ester linkage hydrolyze first, and what are the resulting products?

In-depth investigations should employ advanced analytical techniques to identify and quantify transient intermediates and final degradation products in simulated soil and aquatic environments. It is crucial to determine whether degradation leads to complete mineralization (conversion to CO₂, water, and biomass) or results in the formation of recalcitrant byproducts. The potential for hydrolysis of the ester bond, which can be autocatalytic in the presence of the resulting carboxylic acid, needs to be thoroughly investigated under various environmental pH conditions rsc.org.

The following table outlines key research questions regarding the environmental transformation of this compound.

| Research Area | Key Unresolved Questions |

| Biodegradation Pathways | What are the primary microbial degradation pathways in soil and aquatic systems? Which microorganisms are involved? Does degradation produce persistent or more toxic intermediates? |

| Hydrolytic Stability | What is the rate of abiotic hydrolysis across a range of environmental pH values and temperatures? Does the ether or ester group hydrolyze preferentially? |

| Atmospheric Fate | What is the potential for volatilization and subsequent atmospheric reactions, such as photo-oxidation? |

| Sorption and Mobility | How does the compound partition between water, soil, and sediment? What is its mobility potential in groundwater systems? |

Answering these questions is essential for conducting a complete environmental risk assessment and ensuring the long-term sustainability of this compound.

Integration of Machine Learning and AI in Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the design and discovery of new chemical entities. For this compound, these computational tools can be leveraged to design novel derivatives with enhanced properties and to predict their behavior, thereby reducing the reliance on time-consuming and expensive empirical testing.

A significant challenge in chemical design is navigating the vast chemical space to find molecules with a desired set of properties. Machine learning models can be trained on existing chemical data to predict properties such as solvency, viscosity, boiling point, and, crucially, environmental characteristics like biodegradability and toxicity. For instance, deep learning models have been developed to predict the hydrolysis rates of esters from their chemical structure, a key parameter for assessing environmental persistence researchgate.net. Such models could be adapted to screen virtual libraries of this compound derivatives to identify candidates with optimal degradation profiles researchgate.net.

| AI/ML Application Area | Specific Goal for this compound | Potential Impact |

| Property Prediction | Predict key physical, chemical, and environmental properties (e.g., solvency power, flash point, biodegradability, toxicity) for novel derivatives. | Rapidly screen virtual compounds to identify promising candidates for specific applications without initial synthesis researchgate.netschrodinger.com. |

| Reaction Optimization | Predict the yield and selectivity of synthetic reactions for producing derivatives under various catalytic conditions. | Accelerate the discovery of efficient and sustainable synthetic routes rsc.org. |

| Formulation Design | Optimize the composition of complex mixtures (e.g., coatings, cleaners) containing this compound or its derivatives to achieve target performance metrics. | Drastically reduce the number of experiments needed to develop high-performance, cost-effective formulations acs.orgschrodinger.com. |

| Environmental Fate Modeling | Develop computational models to predict the transformation products and degradation pathways in different environmental scenarios. | Enhance environmental risk assessment and guide the design of more environmentally benign molecules researchgate.netnih.gov. |

The primary challenge in this area is the availability of high-quality, curated data sets required to train accurate and robust ML models. Future efforts will need to focus on generating and sharing such data to fully realize the potential of AI in the predictive design of next-generation chemicals based on the this compound scaffold.

Advancements in High-Throughput Screening for Novel Applications and Derivatives

High-throughput screening (HTS), a methodology originally developed for the pharmaceutical industry, is a powerful tool for accelerating discovery in materials and chemical science. Applying HTS to this compound chemistry presents a significant opportunity to rapidly screen for novel applications and identify new derivatives with superior performance characteristics.

One of the most promising areas for HTS is in the development of advanced coatings, a key application for this compound as a solvent. Modern coating formulations are complex mixtures, and manually exploring all possible combinations of resins, additives, pigments, and solvents is impractical paint.org. Automated HTS platforms can prepare, apply, and test hundreds of distinct formulations in parallel, dramatically accelerating the optimization process paint.orgvlci.bizyoutube.com. Such platforms could be used to screen libraries of this compound derivatives as coalescing agents or solvents, identifying structures that offer improved film formation, lower volatile organic compound (VOC) content, or enhanced compatibility with new resin technologies.

HTS can also be applied to discover entirely new applications. By screening this compound and its derivatives against a wide array of biological or material targets, unexpected activities may be uncovered. For example, HTS assays could be designed to evaluate their potential as active ingredients in cleaning formulations, as components in novel drug-eluting coatings, or as modifiers in biocatalyst systems rsc.orgpatsnap.com.

Moreover, HTS is invaluable for catalyst discovery and reaction optimization. Screening kits and automated platforms allow for the rapid evaluation of numerous catalysts and reaction conditions in parallel, which is essential for developing the novel synthetic pathways discussed in section 10.1 sigmaaldrich.com. This approach can quickly identify the most efficient catalysts for producing specific derivatives of this compound.

The main challenge is the development of relevant and miniaturized screening assays that can accurately predict performance in real-world applications. Future research should focus on creating innovative HTS workflows that are specifically tailored to the properties and potential uses of lactate (B86563) esters and their derivatives.

Q & A

Q. What frameworks ensure ethical compliance when publishing datasets on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.